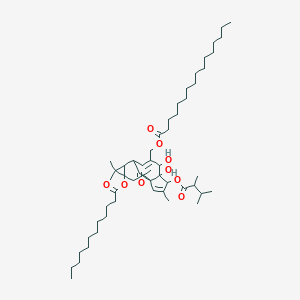![molecular formula C19H20N2O4 B237940 N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a synthetic compound that has been studied for its potential applications in neuroscience research. BPAP is a non-amphetamine stimulant that has been shown to have a unique mechanism of action in the brain, making it a promising candidate for further study.
Mecanismo De Acción
BPAP has a unique mechanism of action in the brain, which is different from that of other stimulants such as amphetamines. BPAP acts as a selective dopamine D1 receptor agonist, which means that it activates a specific type of dopamine receptor in the brain. This activation leads to an increase in dopamine release, which is thought to be responsible for the stimulant effects of BPAP.
Biochemical and Physiological Effects
BPAP has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in dopamine release, an increase in cAMP levels, and an increase in the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). BPAP has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPAP in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. BPAP is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using BPAP in lab experiments is that it has not yet been extensively studied in humans, so its potential therapeutic applications are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on BPAP. One area of interest is in the development of new treatments for Parkinson's disease, as BPAP has been shown to have neuroprotective effects in animal models of the disease. Another area of interest is in the development of new treatments for depression, as BPAP has been shown to have antidepressant-like effects in animal models. Finally, further research is needed to fully understand the potential therapeutic applications of BPAP in humans.
Métodos De Síntesis
BPAP is synthesized through a multi-step process that involves the reaction of several different compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the amine, which is then reacted with pentanoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
BPAP has been studied for its potential applications in a variety of different areas of neuroscience research. One of the main areas of interest is in the treatment of Parkinson's disease, as BPAP has been shown to have neuroprotective effects in animal models of the disease. BPAP has also been studied for its potential use in the treatment of depression, as it has been shown to have antidepressant-like effects in animal models.
Propiedades
Nombre del producto |
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-7-18(22)20-14-5-4-6-15(11-14)21-19(23)13-8-9-16-17(10-13)25-12-24-16/h4-6,8-11H,2-3,7,12H2,1H3,(H,20,22)(H,21,23) |
Clave InChI |
OERRJVSGLQXASB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)

![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

